molecular formula C12H22INO3 B2854239 Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate CAS No. 2167937-99-5

Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate

Cat. No.: B2854239
CAS No.: 2167937-99-5
M. Wt: 355.216
InChI Key: MSIRDOLZENEODO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a 5,5-dimethyl-substituted morpholine ring, and an iodomethyl substituent at position 2. The Boc group is widely employed in organic synthesis to protect amines, ensuring stability under basic and nucleophilic conditions while enabling acid-mediated deprotection . The morpholine scaffold contributes rigidity and stereochemical control, with the 5,5-dimethyl substitution enhancing conformational stability. The iodomethyl group introduces a reactive site for nucleophilic substitution or cross-coupling reactions, leveraging iodine’s high leaving-group ability and polarizability. This compound is likely utilized as an intermediate in pharmaceuticals or agrochemicals, where its structural features enable precise functionalization.

Properties

IUPAC Name

tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-9(6-13)16-8-12(14,4)5/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIRDOLZENEODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1C(=O)OC(C)(C)C)CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-(iodomethyl)-5,5-dimethylmorpholine-4-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the fields of cancer treatment and antimicrobial activity. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H18_{18}I N O2_{2}
  • Molecular Weight : 305.18 g/mol
  • CAS Number : 879403-42-6

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of tert-butyl 2-(aminomethyl)-5,5-dimethylmorpholine-4-carboxylate with an iodine source. This process is crucial for introducing the iodine functionality that enhances biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For example, it has demonstrated efficacy against various cancer cell lines:

Cell Line IC50_{50} (µM) Effect
A5496.75 ± 0.19High
HCC8276.26 ± 0.33Moderate
NCI-H3586.48 ± 0.11Moderate

The data indicates that this compound exhibits selective cytotoxicity towards lung cancer cells while showing moderate impact on normal lung fibroblasts (MRC-5) .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated using standard broth microdilution methods against bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These results suggest that this compound possesses significant antibacterial properties, making it a candidate for further development as an antibiotic .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits enzymes involved in cell wall synthesis in bacteria.
  • DNA Interaction : The compound intercalates into DNA strands, disrupting replication and transcription processes.
  • Signal Transduction Modulation : It influences pathways that regulate cell proliferation and apoptosis .

Study on Antitumor Effects

In a recent study involving various morpholine derivatives, this compound was shown to significantly reduce tumor growth in xenograft models of lung cancer. The study reported a reduction in tumor volume by approximately 50% compared to control groups over a treatment period of four weeks .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of the compound against resistant strains of bacteria. The study found that this compound effectively inhibited biofilm formation and reduced bacterial load by over 80% in treated samples .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Morpholine Derivatives

Morpholine derivatives vary in substitution patterns and functional groups. Key comparisons include:

Compound Substituents Reactivity/Applications
Target Compound 2-(iodomethyl), 5,5-dimethyl Cross-coupling, nucleophilic substitution
Morpholine-4-carboxylate (unsubstituted) No substituents Limited reactivity; basic scaffold
Tert-butyl 2-(chloromethyl)morpholine-4-carboxylate 2-(chloromethyl) Slower SN2 reactions due to poorer leaving group
5,5-Dimethylmorpholine-4-carboxylate 5,5-dimethyl Enhanced rigidity; reduced ring flexibility

The iodomethyl group in the target compound confers superior reactivity in Suzuki or Ullmann couplings compared to chloro/bromo analogues, albeit with reduced thermal stability due to the weaker C–I bond .

tert-Butoxycarbonyl (Boc) Protected Compounds

The Boc group’s stability contrasts with other protecting strategies:

Protecting Group Deprotection Conditions Stability
Boc Acid (e.g., TFA) Stable under bases, nucleophiles
Fmoc Base (e.g., piperidine) Labile in acidic conditions
Cbz Hydrogenolysis Sensitive to reducing agents

The Boc group in the target compound ensures compatibility with basic reaction conditions, a feature shared with Boc-protected imidazoles (e.g., 5{87}–5{90} in ). However, the morpholine ring’s electron-rich environment may slightly alter Boc deprotection kinetics compared to imidazole-based analogues .

Halogenated Methyl-Substituted Compounds

Iodine’s polarizability and leaving-group ability differentiate it from other halogens:

Halogen (X) Bond Strength (C–X) SN2 Reactivity Applications
Iodine ~234 kJ/mol High Cross-coupling, radiopharmaceuticals
Bromine ~285 kJ/mol Moderate Intermediate synthesis
Chlorine ~327 kJ/mol Low Stable intermediates

The target compound’s iodomethyl group enables rapid nucleophilic displacement, making it preferable for synthesizing labeled compounds or complex architectures. However, its susceptibility to light-induced degradation necessitates careful handling compared to bromo/chloro derivatives .

Spectroscopic Characterization

highlights NMR as a critical tool for characterizing tert-butyl-containing compounds. The target compound’s tert-butyl group is expected to show a singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR), consistent with Boc-protected analogues. The iodomethyl group’s ¹H NMR signal may appear downfield (~3.5–4.0 ppm) due to iodine’s electronegativity, while ¹³C NMR would display a distinct C–I coupling (~-20 ppm for CH₂I) .

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